molecular formula C16H14Cl2N2O4 B5130200 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide

Cat. No.: B5130200
M. Wt: 369.2 g/mol
InChI Key: PCJCIVCCUSVYQD-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is a synthetic organic compound characterized by the presence of both dichlorophenoxy and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with 2-nitroaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of 4-(2,4-dichlorophenoxy)-N-(2-aminophenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules such as proteins and nucleic acids. The dichlorophenoxy group can participate in binding interactions with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)-N-(2-aminophenyl)butanamide: Similar structure but with an amino group instead of a nitro group.

    4-(2,4-dichlorophenoxy)butanoic acid: Lacks the nitrophenyl group.

    2-nitrophenyl 4-(2,4-dichlorophenoxy)butanoate: An ester derivative with different reactivity.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is unique due to the presence of both dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c17-11-7-8-15(12(18)10-11)24-9-3-6-16(21)19-13-4-1-2-5-14(13)20(22)23/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCIVCCUSVYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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